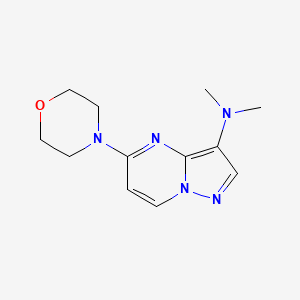
nSMase2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nSMase2-IN-1 is a potent and orally active inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme that plays a crucial role in the metabolism of sphingolipids. This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and cancer therapy .
Preparation Methods
The synthesis of nSMase2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of pyrazolo[1,5-a]pyrimidin-3-amine scaffold . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactions and purification techniques .
Chemical Reactions Analysis
nSMase2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Scientific Research Applications
nSMase2-IN-1 has a wide range of scientific research applications:
Neurodegenerative Diseases: It has been shown to reduce brain exosome release and alpha-synuclein pathology in models of Parkinson’s disease.
Cancer Therapy: This compound inhibits exosome release, which is crucial in cancer progression and metastasis.
Cell Communication: The compound affects the secretion of extracellular vesicles, which play a role in cell-to-cell communication and various physiological processes.
Mechanism of Action
nSMase2-IN-1 exerts its effects by inhibiting the activity of neutral sphingomyelinase 2, which is involved in the conversion of sphingomyelin to ceramide. This inhibition leads to alterations in the lipid composition of cell membranes and affects various cellular processes, including exosome secretion and cell signaling pathways. The molecular targets of this compound include the enzyme neutral sphingomyelinase 2 and pathways related to sphingolipid metabolism .
Comparison with Similar Compounds
nSMase2-IN-1 is unique in its high potency and metabolic stability compared to other inhibitors of neutral sphingomyelinase 2. Similar compounds include:
This compound stands out due to its favorable brain-to-plasma ratio and oral bioavailability, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C12H17N5O |
|---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
N,N-dimethyl-5-morpholin-4-ylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C12H17N5O/c1-15(2)10-9-13-17-4-3-11(14-12(10)17)16-5-7-18-8-6-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
JOXWMNJMLFTCMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2N=C(C=CN2N=C1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


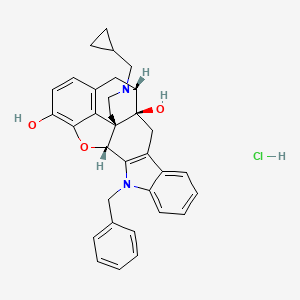
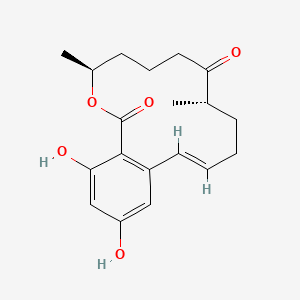
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

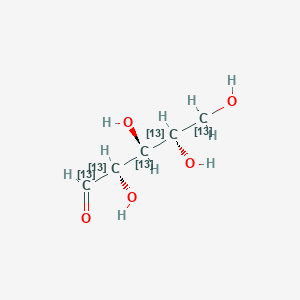

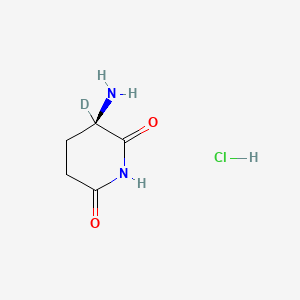
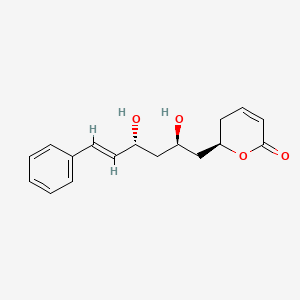
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
